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Compound of Interest

Compound Name:
3-(4-Hydroxyphenyl)-3-

oxopropanenitrile

CAS No.: 70591-87-6

Cat. No.: B1625604

Get Quote

Synonyms: 4-Hydroxybenzoylacetonitrile; 3-(4-Hydroxyphenyl)-3-oxopropanenitrile; p-

Hydroxyphenacyl cyanide. CAS Registry Number: 70591-87-6 Molecular Formula:

Molecular Weight: 161.16 g/mol [1]

Introduction
-Cyano-4-hydroxyacetophenone is a bifunctional synthetic scaffold characterized by a

-ketonitrile core attached to a phenolic ring. It serves as a critical intermediate in the synthesis
of Tyrphostins (Tyrosine Phosphorylation Inhibitors), specifically the benzylidenemalononitrile
class used to inhibit EGFR (Epidermal Growth Factor Receptor) kinases.

Its chemical behavior is defined by two acidic sites: the phenolic hydroxyl group and the highly

active methylene bridge (

) flanked by the electron-withdrawing carbonyl and nitrile groups.

Physicochemical Profile
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The compound exists in equilibrium between keto and enol tautomers, though the keto form

predominates in solid state.

Table 1: Key Physical Properties
Property Value Notes

Appearance Cream to faint orange powder
Oxidizes slightly upon air

exposure.[2]

Melting Point 181 – 183 °C

Significantly higher than non-

hydroxylated analogs due to

intermolecular H-bonding.

pKa (Methylene) ~7.6 – 7.8

High acidity due to resonance

stabilization by

and

.

pKa (Phenol) ~9.9
Less acidic than the active

methylene group.

Solubility
DMSO, Ethanol, Methanol,

Acetone

Poorly soluble in water; soluble

in aqueous alkali (forming

dianions).

UV ~280 nm (MeOH)

Shifts bathochromically in

alkaline solution (phenoxide

formation).

Structural Tautomerism
The reactivity of

-cyano-4-hydroxyacetophenone is governed by its tautomeric equilibrium. In solution, the active
methylene protons are labile, allowing the formation of an enol which is stabilized by
conjugation with the aromatic ring and the nitrile group.
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Figure 1: Tautomeric equilibrium and ionization of the active methylene group.

Synthetic Routes[3][4][5][6]
The most robust synthesis involves the Claisen condensation of methyl 4-hydroxybenzoate

with acetonitrile, driven by a strong base. This route avoids the handling of hazardous cyanides

required in nucleophilic substitution methods.

Protocol: Claisen Condensation
Reaction:

Step-by-Step Methodology:

Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

Base Activation: Suspend Sodium Hydride (NaH, 60% dispersion, 2.2 equiv) in anhydrous

THF.

Addition: Add anhydrous acetonitrile (2.5 equiv) dropwise at 0°C. Stir for 15 minutes to

generate the acetonitrile anion (cyanomethyl carbanion).

Coupling: Add Methyl 4-hydroxybenzoate (1.0 equiv) dissolved in THF dropwise.

Note: The extra equivalent of base is required to deprotonate the phenolic hydroxyl group

first.

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The solution typically turns

yellow/orange.
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Quench: Cool to room temperature. Pour onto crushed ice/water.

Acidification: Acidify carefully with 1N HCl to pH ~3. The product precipitates as a solid.[3]

Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Chemical Reactivity & Derivatization[3]
The core utility of this compound lies in the Knoevenagel Condensation. The methylene group

is sufficiently acidic to react with aldehydes without harsh conditions, often catalyzed by weak

bases (piperidine) or amino acids (

-alanine).

Synthesis of Tyrphostins (AG-Inhibitors)
This is the primary application. Condensation with substituted benzaldehydes yields

benzylidenemalononitrile analogs.

Mechanism:

Base abstracts a proton from the

-methylene.

Nucleophilic attack on the aldehyde carbonyl.[4]

Dehydration to form the alkene.
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Figure 2: Knoevenagel condensation pathway for Tyrphostin synthesis.

Cyclization to Coumarins
Reaction with phenols (e.g., resorcinol) under acidic conditions (Pechmann condensation or

similar) or intramolecular cyclization can yield 3-cyanocoumarins or 4-hydroxy-3-cyano-

flavones, which are valuable fluorophores and bioactive scaffolds.

Alkylation
The methylene carbon can be mono- or di-alkylated using alkyl halides and a base (e.g.,

in Acetone).

Selectivity Control: Since the phenol is also acidic, selective C-alkylation vs. O-alkylation

requires careful control of pH and protecting groups. Typically, the phenol is O-alkylated

before the nitrile synthesis or protected (e.g., benzyl ether) if C-alkylation is desired.

Applications in Drug Discovery
EGFR Kinase Inhibitors
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The

-cyano-4-hydroxyacetophenone scaffold mimics the transition state of tyrosine phosphorylation.

Mechanism: The nitrile group and the carbonyl oxygen chelate the

or

ions in the kinase active site.

Key Analog:Tyrphostin AG 825.

SAR (Structure-Activity Relationship): The 4-hydroxy group on the acetophenone ring is

often essential for hydrogen bonding within the ATP-binding pocket of the kinase.

Analytical Chemistry
Due to the active methylene, this compound reacts with diazonium salts to form azo dyes.

These dyes are pH-sensitive and can be used as indicators or in colorimetric assays for nitrate

determination.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).

Cyanide Release: While the nitrile group is stable, combustion or strong acid hydrolysis can

release HCN. Do not mix with strong acids without ventilation.

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The methylene group is

susceptible to oxidative degradation over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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